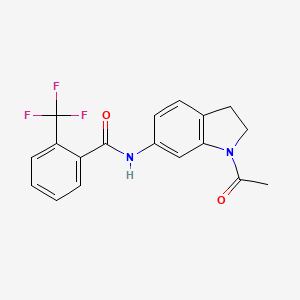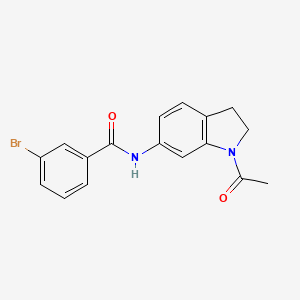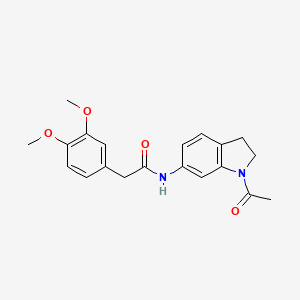
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, or more commonly known as 6-MSP, is a synthetic molecule with a wide range of applications in the scientific research field. It has been used in a variety of studies to investigate the biochemical and physiological effects of the molecule, as well as its potential therapeutic applications.
作用机制
The mechanism of action of 6-MSP is not completely understood, however, it is believed to be a modulator of several different biochemical pathways. It has been shown to interact with the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, which are hormones that play a role in inflammation. Additionally, 6-MSP has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
6-MSP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are hormones involved in inflammation. Additionally, 6-MSP has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. It has also been studied as a potential treatment for depression and anxiety, and has been shown to have anti-anxiety and anti-depressant effects in animal models.
实验室实验的优点和局限性
One of the advantages of using 6-MSP in laboratory experiments is that it is relatively easy to synthesize, with a high yield of the product. Additionally, it is relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using 6-MSP in laboratory experiments is that it is not soluble in water and must be dissolved in an organic solvent such as dichloromethane for use in experiments.
未来方向
The potential future directions for 6-MSP research are numerous. It has been studied as a potential treatment for depression and anxiety, and further research could be done to investigate the efficacy of 6-MSP in treating these conditions. Additionally, 6-MSP could be studied as a potential anti-inflammatory agent, as an inhibitor of the enzyme cyclooxygenase-2, and as a potential treatment for other neurological conditions such as Alzheimer’s disease and Parkinson’s disease. Additionally, 6-MSP could be studied for its potential use as a drug delivery system, as well as for its potential use in cancer therapy. Finally, 6-MSP could be studied for its potential use in the development of novel therapeutic agents.
合成方法
6-MSP can be synthesized using a variety of methods, including the condensation of 2-methylsulfanyl-pyridine-3-carboxamide and 1-acetyl-2,3-dihydro-1H-indol-6-yl acetate. The reaction is carried out in a solvent such as dichloromethane and requires the use of a base such as sodium hydroxide. The reaction is typically carried out at room temperature and yields a high yield of 6-MSP.
科学研究应用
6-MSP has been used in a variety of scientific research studies, including those investigating its potential therapeutic applications. It has been studied as a potential anti-inflammatory agent, as an inhibitor of the enzyme cyclooxygenase-2, and as a potential treatment for depression and anxiety. Additionally, 6-MSP has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11(21)20-9-7-12-5-6-13(10-15(12)20)19-16(22)14-4-3-8-18-17(14)23-2/h3-6,8,10H,7,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXOZGJRCJGDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














